molecular formula C8H11NO2S2 B11784161 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid

2-Methyl-4-(propylthio)thiazole-5-carboxylic acid

Cat. No.: B11784161
M. Wt: 217.3 g/mol
InChI Key: ZQFCWMNMZYARIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(propylthio)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(propylthio)thiazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(propylthio)thiazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.

    4-Methyl-5-thiazolecarboxylic acid: Lacks the propylthio group, which can influence its chemical properties and applications.

    2-Propylthio-4-methylthiazole:

Uniqueness

2-Methyl-4-(propylthio)thiazole-5-carboxylic acid is unique due to the presence of both the propylthio and carboxylic acid groups. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

2-methyl-4-propylsulfanyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H11NO2S2/c1-3-4-12-7-6(8(10)11)13-5(2)9-7/h3-4H2,1-2H3,(H,10,11)

InChI Key

ZQFCWMNMZYARIR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(SC(=N1)C)C(=O)O

Origin of Product

United States

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